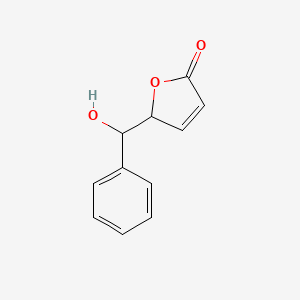

2(5H)-Furanone, 5-(hydroxyphenylmethyl)-

Description

BenchChem offers high-quality 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[hydroxy(phenyl)methyl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7,9,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEAXBFPRJTNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2C=CC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447209 | |

| Record name | 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81112-82-5 | |

| Record name | 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Classification and Structural Significance of the 2 5h Furanone Motif in Medicinal Chemistry

The 2(5H)-furanone ring, also known as a butenolide, is a five-membered heterocyclic lactone. This structural motif is a cornerstone in medicinal chemistry due to its prevalence in a vast number of natural products and synthetically developed compounds that exhibit a wide array of biological activities. The defining features of the 2(5H)-furanone core include a conjugated system formed by the double bond and the carbonyl group, which contributes to its reactivity and ability to interact with biological targets.

The versatility of the 2(5H)-furanone scaffold allows for substitutions at various positions, leading to a diverse range of derivatives with distinct pharmacological profiles. These derivatives have been explored for numerous therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The reactivity of the furanone ring, particularly its susceptibility to nucleophilic attack, is often implicated in its mechanism of action, allowing for covalent interactions with enzymes and other proteins.

Table 1: Key Structural Features of the 2(5H)-Furanone Motif

| Feature | Description | Significance in Medicinal Chemistry |

| Lactone Ring | A cyclic ester, in this case, a five-membered ring containing an oxygen atom. | Contributes to the chemical stability and pharmacokinetic properties of the molecule. |

| α,β-Unsaturated Carbonyl | A conjugated system of a double bond and a carbonyl group. | Acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This is a common mechanism for enzyme inhibition. |

| Substitutable Positions | The carbon atoms of the ring can accommodate various substituent groups. | Allows for the fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters. |

Positioning of 2 5h Furanone, 5 Hydroxyphenylmethyl Within Bioactive Heterocyclic Compounds

Heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring, are of immense importance in drug discovery. The 2(5H)-furanone structure is a prominent member of this class. The specific compound, 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, is characterized by the attachment of a hydroxyphenylmethyl group at the 5-position of the furanone ring. This substitution is significant as it introduces an aromatic and a hydroxyl group, both of which can profoundly influence the molecule's biological activity.

The hydroxyphenyl group is a common feature in many bioactive natural products and synthetic drugs, often involved in hydrogen bonding and π-π stacking interactions with biological receptors. The methylene (B1212753) linker provides rotational flexibility, allowing the phenyl ring to adopt various orientations. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further enhancing potential interactions with biological targets.

Derivatives of 2(5H)-furanone with substitutions at the 5-position have been the subject of extensive research. For instance, 5-arylidene-2(5H)-furanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov The introduction of different substituents on the aryl ring was found to significantly modulate the cytotoxic potency. nih.gov While this is a different but related structure, it highlights the importance of the 5-position for biological activity.

Historical Development and Contemporary Relevance of Furanone Research

Research into furanone-containing compounds has a rich history, initially driven by their identification as key flavor and aroma components in various fruits and processed foods. For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone is a well-known flavor compound found in strawberries and pineapples. This early focus on the sensory properties of furanones laid the groundwork for a deeper investigation into their chemical and biological characteristics.

In recent decades, the focus of furanone research has significantly shifted towards medicinal applications. The discovery of naturally occurring furanones with potent biological activities has spurred the synthesis of numerous derivatives in the quest for new therapeutic agents. Contemporary research continues to explore the potential of the 2(5H)-furanone scaffold in drug design and development. The ability to synthesize a wide variety of derivatives through modern synthetic methodologies allows for the systematic exploration of structure-activity relationships (SAR).

Current research efforts are often directed at:

Anticancer Agents: Many furanone derivatives have demonstrated significant cytotoxicity against various cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Agents: Furanones have been investigated for their antibacterial and antifungal properties. Some halogenated furanones, for instance, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.

Anti-inflammatory Drugs: Certain furanone derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory pathways.

The continued interest in the 2(5H)-furanone core suggests that its derivatives, including the yet-to-be-extensively-studied 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, hold potential for the development of novel therapeutic agents.

Table 2: Timeline of Key Developments in Furanone Research

| Era | Key Developments | Impact |

| Early 20th Century | Isolation and identification of furanones as flavor and aroma compounds in natural products. | Established the natural occurrence and sensory importance of the furanone scaffold. |

| Mid-20th Century | Elucidation of the chemical structures and basic reactivity of furanones. | Paved the way for synthetic methodologies and a deeper understanding of their chemical properties. |

| Late 20th Century | Discovery of significant biological activities of natural and synthetic furanones, including antimicrobial and cytotoxic effects. | Shifted the research focus towards medicinal and pharmaceutical applications. |

| 21st Century | Development of advanced synthetic methods for creating diverse furanone libraries. Exploration of furanones as inhibitors of specific biological targets, such as enzymes and signaling pathways. | Accelerated the drug discovery process and the identification of lead compounds for various diseases. |

An exploration into the advanced synthetic strategies for 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- and its related analogues reveals a landscape of sophisticated chemical methodologies. These strategies are pivotal for accessing a diverse range of molecular architectures with potential biological significance. This article delves into the core methods for constructing and functionalizing the 2(5H)-furanone scaffold, with a specific focus on the introduction and modification of the 5-(hydroxyphenylmethyl) substituent.

Mechanistic Basis of Action and Structure Activity Relationship Sar of 2 5h Furanone, 5 Hydroxyphenylmethyl

Investigation of Molecular Targets and Binding Modes

For the broader class of 2(5H)-furanone derivatives, a primary mechanism of action involves interaction with biological nucleophiles, often through a Michael-type addition at the C4-C5 double bond. This reactivity allows them to covalently modify key proteins and enzymes, thereby disrupting their function.

One of the most studied applications of furanones is the inhibition of bacterial quorum sensing (QS). unipi.itnih.govfrontiersin.org In this context, furanones can act as antagonists to N-acylhomoserine lactone (AHL) signaling molecules. nih.gov They are thought to bind to the LuxR-type transcriptional regulators, preventing the activation of genes responsible for biofilm formation and virulence factor production. unipi.it This interaction is often driven by the structural mimicry of the native AHL lactone ring.

While specific targets for a 5-(hydroxyphenylmethyl)- substituted furanone are not identified, the presence of this bulky, aromatic, and hydrogen-bonding moiety would significantly influence its binding affinity and specificity for potential protein targets compared to simpler alkyl-substituted furanones.

Cellular and Biochemical Pathway Perturbations

The cellular effects of 2(5H)-furanones are diverse and dependent on their specific structure. As quorum sensing inhibitors, they can prevent the formation of bacterial biofilms, which are critical for chronic infections and biofouling. nih.govfrontiersin.org This is achieved by down-regulating the expression of genes involved in extracellular polymeric substance (EPS) production and cell adhesion. frontiersin.org

In eukaryotic cells, some furanone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. researchgate.net The underlying mechanisms often involve the generation of reactive oxygen species (ROS) and the activation of stress-related pathways. The reactivity of the furanone ring with sulfhydryl groups on proteins, such as those in cysteine residues of enzymes like glutathione (B108866) S-transferase or caspases, can lead to the perturbation of cellular redox balance and signaling cascades. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on the 2(5H)-furanone scaffold have provided critical insights into how different structural features modulate biological activity.

Substituents on the furanone ring play a pivotal role in determining the potency and selectivity of the molecule.

Substitution at C3 and C4: The introduction of substituents at the C3 and C4 positions can significantly alter the electrophilicity of the α,β-unsaturated system. Halogenation, particularly with bromine, at these positions has been shown to enhance antimicrobial and quorum sensing inhibitory activity. benthamdirect.comeurekaselect.com This is attributed to the electron-withdrawing nature of halogens, which makes the lactone ring more susceptible to nucleophilic attack.

Substitution at C5: The substituent at the C5 position is crucial for directing the molecule to its biological target and influencing its pharmacokinetic properties. The size, lipophilicity, and hydrogen-bonding capacity of the C5 substituent can dramatically affect activity.

| Position | Substituent Type | General Effect on Activity | Example Activities |

|---|---|---|---|

| C3, C4 | Halogens (e.g., Br, Cl) | Increases electrophilicity and potency | Antimicrobial, Quorum Sensing Inhibition |

| C5 | Alkyl Chains | Modulates lipophilicity and target interaction | Antifungal, Cytotoxic |

| C5 | Aromatic/Heterocyclic Groups | Can enhance binding affinity through specific interactions (e.g., π-stacking) | Anticancer, Anti-inflammatory |

| - | Hydroxyl Groups | Increases hydrophilicity and potential for hydrogen bonding | Modulates solubility and target binding |

Chirality is a fundamental aspect of drug action, and this holds true for 5-substituted 2(5H)-furanones, as the C5 carbon is a stereocenter. The spatial arrangement of the substituent at this position can lead to significant differences in biological activity between enantiomers.

Different enantiomers can exhibit varying affinities for a chiral biological target, such as an enzyme's active site or a receptor's binding pocket. One enantiomer may fit perfectly and elicit a strong response, while the other may bind weakly or not at all. Research on chiral furanone sulfones has demonstrated that stereochemistry plays a critical role in their antimicrobial efficacy. nih.gov Similarly, studies on chiral acetogenins (B1209576) containing the 2(5H)-furanone motif have shown that only specific stereoisomers exhibit high biological activity. researchgate.netrsc.org This underscores the importance of stereoselective synthesis and testing for developing potent furanone-based therapeutic agents.

While direct studies on the 5-(hydroxyphenylmethyl)- substituent are lacking, its potential contribution can be inferred from general medicinal chemistry principles.

Aromatic Ring: The phenyl group provides a large, hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic amino acid residues in a protein binding pocket. This can significantly enhance binding affinity.

Hydroxyl Group: The hydroxyl group on the phenyl ring is a key functional group. It can act as both a hydrogen bond donor and acceptor, forming specific, directional interactions with the biological target, which can be critical for molecular recognition and potency. Its position on the phenyl ring (ortho, meta, or para) would further refine these interactions.

Flexibility: The methylene (B1212753) linker between the furanone ring and the hydroxyphenyl group provides rotational flexibility, allowing the aromatic moiety to adopt an optimal orientation within a binding site.

| Structural Feature | Potential Interaction Type | Predicted Impact on Biological Response |

|---|---|---|

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Enhances binding affinity to protein targets with aromatic/hydrophobic pockets. |

| Hydroxyl Group | Hydrogen Bonding (Donor/Acceptor) | Increases binding specificity and affinity; improves aqueous solubility. |

| Methylene Linker | Conformational Flexibility | Allows optimal positioning of the hydroxyphenyl group for target interaction. |

Computational Chemistry and Molecular Modeling for 2 5h Furanone, 5 Hydroxyphenylmethyl Research

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-. These studies, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure, which in turn dictates its reactivity.

By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

For 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, the presence of the hydroxyphenylmethyl substituent is expected to significantly influence its electronic properties compared to the unsubstituted 2(5H)-furanone core. The phenyl ring and the hydroxyl group can engage in electronic delocalization, affecting the electron density distribution across the entire molecule. QM studies can precisely map this electron distribution through the generation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Computational studies on related 2(5H)-furanone derivatives have shown that substitutions at the 5-position can modulate the electronic properties of the furanone ring. ajchem-b.com For instance, the introduction of an electron-donating group generally increases the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing group would lower the LUMO energy, enhancing its electron-accepting capabilities. The hydroxyphenylmethyl group, with its aromatic and hydroxyl functionalities, presents a complex electronic influence that can be thoroughly dissected using QM methods.

Table 1: Hypothetical Quantum Mechanical Properties of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- and Related Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2(5H)-Furanone | -7.5 | -1.2 | 6.3 | 3.5 |

| 2(5H)-Furanone, 5-methyl- | -7.3 | -1.1 | 6.2 | 3.7 |

| 2(5H)-Furanone, 5-phenyl- | -7.1 | -1.5 | 5.6 | 4.1 |

| 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- | -7.0 | -1.4 | 5.6 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from quantum mechanical studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how the molecule might bind to a specific biological target, such as a protein or enzyme, and the stability of this interaction over time.

Molecular docking algorithms place the flexible ligand (2(5H)-Furanone, 5-(hydroxyphenylmethyl)-) into the binding site of a rigid or flexible receptor. The process generates numerous possible binding poses and scores them based on a scoring function that estimates the binding affinity. This allows researchers to identify the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the hydroxyl group and the carbonyl oxygen of the furanone ring are likely candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. MD simulations track the movements of atoms over time by solving Newton's equations of motion. This provides insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. Studies on marine-derived furanones targeting quorum-sensing receptors have successfully used MD simulations to confirm the stability of docked complexes. nih.gov

Table 2: Hypothetical Molecular Docking Results of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- Against a Putative Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 3 (with Asp145, Lys89) |

| Hydrophobic Interactions | Trp60, Leu125, Ile52 |

| Key Interacting Residues | Asp145, Lys89, Trp60, Leu125, Ile52 |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, QSAR studies would involve designing and synthesizing a library of analogues with variations in their chemical structure.

The first step in QSAR is to calculate a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., branching indices). The biological activity of each compound is then determined through experimental assays.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is developed that correlates the molecular descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogues of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, thereby guiding the design of more potent compounds. For instance, a QSAR study on furanone derivatives as potential COX-2 inhibitors successfully identified key descriptors influencing their inhibitory activity. researchgate.net

Table 3: Hypothetical Data for a QSAR Study of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- Analogues

| Analogue | Substitution on Phenyl Ring | LogP | Polar Surface Area (Ų) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| 1 | H | 2.1 | 65.7 | 10.5 | 10.2 |

| 2 | 4-Cl | 2.8 | 65.7 | 5.2 | 5.5 |

| 3 | 4-OCH3 | 1.9 | 74.9 | 15.8 | 15.5 |

| 4 | 4-NO2 | 2.0 | 111.5 | 25.1 | 24.8 |

Note: This data is hypothetical and for illustrative purposes.

Virtual Screening and Rational Design of Novel Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, virtual screening can be used in two primary ways: to identify new scaffolds that mimic its binding mode or to find novel derivatives with improved properties.

In a structure-based virtual screening approach, a library of compounds is docked into the binding site of a target protein, and the top-scoring compounds are selected for experimental testing. This can lead to the discovery of entirely new chemical classes of active compounds.

Alternatively, a ligand-based virtual screening approach can be used. This involves creating a pharmacophore model based on the key chemical features of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- that are essential for its biological activity. This model is then used as a 3D query to search for compounds in a database that possess a similar arrangement of these features.

The insights gained from quantum mechanical studies, molecular docking, and QSAR models can be integrated into a rational design strategy. For example, understanding the electronic properties and the key binding interactions can guide the modification of the 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- scaffold to enhance its binding affinity or selectivity for a particular target. This iterative process of computational design, synthesis, and experimental testing is a cornerstone of modern drug discovery.

Table 4: Hypothetical Workflow for Virtual Screening and Rational Design

| Step | Description |

| 1. Target Identification | A biologically relevant protein target is selected. |

| 2. Binding Site Analysis | The binding pocket of the target is characterized. |

| 3. Virtual Screening | A large compound library is computationally screened against the target. |

| 4. Hit Identification | Top-scoring compounds are identified as "hits". |

| 5. Hit-to-Lead Optimization | The chemical structure of the hits is modified based on computational predictions to improve activity and other properties. |

| 6. Synthesis and Biological Evaluation | The designed analogues are synthesized and tested experimentally. |

Note: This table outlines a general workflow and is for illustrative purposes.

Natural Occurrence and Biosynthetic Investigations of 2 5h Furanone, 5 Hydroxyphenylmethyl Type Compounds

Isolation and Identification from Fungal, Plant, and Marine Organisms

Compounds featuring the 2(5H)-furanone core are widely distributed in nature. Fungi, in particular, are a prolific source of these molecules, with numerous examples isolated from terrestrial and marine-derived species. Plants and marine organisms also contribute to the diversity of known furanone structures.

Fungal Sources

Fungi, especially from the genus Aspergillus, are well-documented producers of butenolides with aromatic side chains, structurally analogous to 5-(hydroxyphenylmethyl)-2(5H)-furanone. nih.govmdpi.comnih.gov For instance, chemical investigation of the marine-derived fungus Aspergillus terreus has led to the isolation of aspernolides, which are butenolides characterized by the presence of aromatic rings. nio.res.in An endophytic strain of Aspergillus terreus yielded two new butenolide derivatives, along with thirteen known ones. nih.gov Furthermore, using chemical epigenetic modification, a marine-derived Aspergillus terreus was induced to produce benzyl (B1604629) furanone and benzyl pyrone structures, which were previously undiscovered natural products. nih.gov

The genus Streptomyces is another significant fungal source. Terrestrial isolates have yielded furanone derivatives such as 5-hydroxy-4-methylnaphtho[1,2-b]furan-3-one and 4-hydroxy-5-methyl-furan-3-one. nih.govuky.edu A novel Streptomyces species isolated from a Saharan soil was found to produce a complex furanone derivative, 5-[(5E,7E,11E)-2,10-dihydroxy-9,11-dimethyl-5,7,11-tridecatrien-1-yl]-2-hydroxy-2-(1-hydroxyethyl)-4-methyl-3(2H)-furanone. researchgate.net Genomic screening approaches have also successfully identified Streptomyces species that produce 5-alkenyl-3,3(2H)-furanones. nih.gov

Plant Sources

While complex furanones are more commonly reported from fungi, simpler derivatives have been identified in plants. A notable example is the isolation of (S)-5-hydroxymethyl-2(5H)-furanone from the leaves of Helleborus lividus subsp. corsicus. In this plant, the compound was found to constitute a significant portion (nearly 85%) of the dichloromethane (B109758) extract. nih.gov

Marine Organisms

Marine environments, particularly through their associated microorganisms, are a rich source of halogenated furanones. The red seaweed Delisea pulchra produces a range of brominated furanones which are understood to play a role in chemical defense by interfering with bacterial quorum sensing. However, the isolation of 5-(hydroxyphenylmethyl)-2(5H)-furanone type compounds directly from marine macro-organisms is less commonly documented than from marine-derived fungi. mdpi.comnio.res.in

| Compound Type | Source Organism | Organism Type | Key Findings |

|---|---|---|---|

| Benzyl furanones | Aspergillus terreus RA2905 | Marine-Derived Fungus | Isolation of new benzyl furanone and pyrone skeletons following epigenetic modification. nih.gov |

| Aspernolides (Butenolides with aromatic rings) | Aspergillus terreus | Marine-Derived Fungus | Isolation of aspernolides A and B; biogenetically derived from tyrosine. nio.res.in |

| Butenolides | Aspergillus sp. CBS-P-2 | Fungus | Isolation of three new (aspernolides H–J) and seven known butenolides. nih.govsemanticscholar.org |

| 5-alkenyl-3,3(2H)-furanones | Streptomyces aculeolatus & Streptomyces sp. Eco86 | Bacteria (Actinomycete) | Identification and isolation of three new furanones using a genomic screening approach. nih.gov |

| Complex furanone derivative | Streptomyces sp. AT37 | Bacteria (Actinomycete) | Isolation of a novel, complex furanone from a Saharan soil isolate. researchgate.net |

| (S)-5-hydroxymethyl-2(5H)-furanone | Helleborus lividus subsp. corsicus | Plant | Quantification of the compound, which makes up a high percentage of the leaf extract. nih.gov |

Elucidation of Proposed Biosynthetic Pathways

The structural diversity of naturally occurring furanones is a result of various biosynthetic pathways. For compounds of the 5-(hydroxyphenylmethyl)-2(5H)-furanone type, the biosynthesis is believed to involve precursors from aromatic amino acid metabolism.

The biosynthesis of butenolides in Aspergillus terreus, which possess aromatic side chains, is plausibly derived from amino acids like tyrosine and phenylalanine. nio.res.in This suggests a pathway that incorporates intermediates from shikimate metabolism. A proposed biosynthetic pathway for benzyl furanone in Aspergillus terreus involves a polyketide synthase (PKS) pathway. The biosynthesis is theorized to start with acetyl-CoA and malonyl-CoA units to form a benzyl intermediate, which is further elaborated to the final furanone structure. nih.gov

In the fungus Penicillium sp., the biosynthesis of furanone glycosides called malfilamentosides is initiated by a nonribosomal peptide synthetase-like (NRPS-like) enzyme. acs.org This enzyme utilizes phenylpyruvic acids, which are derived from phenylalanine, as substrates to construct the furanone core. acs.org This is followed by a glycosylation step catalyzed by a glycosyltransferase (GT). acs.org

Another proposed route involves the fusion of two carbon chains produced via the polyketide pathway to create the furanone skeleton, as suggested for gregatin A. nih.gov This chain-fusing mechanism might also be applicable to the biosynthesis of other fungal furanones. nih.gov The biosynthesis of many fungal polyketides often involves crosstalk between two separate biosynthetic gene clusters (BGCs), which could explain the structural complexity of some furanone derivatives. nih.gov

Biotransformation and Chemoenzymatic Synthesis Approaches

The synthesis of chiral furanones is an area of significant interest, and biotechnological methods offer promising routes to these valuable molecules. Biotransformation and chemoenzymatic strategies leverage the selectivity of enzymes to produce optically pure compounds.

Chemoenzymatic cascades have been developed for the synthesis of various chiral compounds, including precursors to furanones. core.ac.uk These methods combine the advantages of chemical and biological catalysts in one-pot syntheses, which can be more efficient and generate less waste than traditional multi-step chemical syntheses. core.ac.uk Enzymes such as lipases, esterases, and dehydrogenases are commonly employed. For example, kinetic resolution using lipases is a classic strategy to separate enantiomers of chiral intermediates. nih.gov

The synthesis of chiral γ-butyrolactones, the saturated form of butenolides, has been achieved using biocatalytic reduction steps. acs.org For instance, the A-factor type molecules, which are γ-butyrolactones, are synthesized in Streptomyces via a pathway that includes a final reduction step catalyzed by an NADPH-dependent ketoreductase. acs.org Such enzymes are valuable tools for biotransformation.

While the direct chemoenzymatic synthesis of 5-(hydroxyphenylmethyl)-2(5H)-furanone is not extensively detailed, the principles for creating chiral alcohols and lactones are well-established. cabidigitallibrary.orgresearchgate.net The general approach would involve the enzymatic resolution of a racemic precursor or the asymmetric reduction of a ketone to establish the chiral center at the 5-position of the furanone ring. The development of new chemoenzymatic methods is essential for producing a wide range of bioactive compounds, including complex furanones. cabidigitallibrary.orgresearchgate.net

Furthermore, the synthesis of the basic 5-hydroxy-2(5H)-furanone structure can be achieved from biomass-derived furfural (B47365) through catalytic oxidation, providing a renewable starting point for further chemical or enzymatic modifications. researchgate.netchemrxiv.orgresearchgate.net

Future Perspectives and Unaddressed Research Avenues in 2 5h Furanone, 5 Hydroxyphenylmethyl Chemistry and Biology

Innovation in Synthetic Methodologies for Enhanced Diversity

While general methods for synthesizing 2(5H)-furanone cores are established, future research must focus on developing innovative and efficient synthetic routes specifically tailored to generate a diverse library of 5-(hydroxyphenylmethyl)- analogs. bohrium.comrsc.org The goal is to systematically modify both the furanone core and the pendant hydroxyphenyl group to explore the structure-activity relationship (SAR).

Key areas for innovation include:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C-5 position is crucial, as different stereoisomers can exhibit vastly different biological activities and potencies.

Parallel Synthesis: Implementing high-throughput and parallel synthesis techniques will accelerate the creation of a large library of analogs. This would involve varying substituents on the phenyl ring (e.g., halogens, nitro groups, methoxy (B1213986) groups) and modifying the furanone ring. nih.gov

Green Chemistry Approaches: Employing environmentally benign reagents and catalysts, such as titanium silicate (B1173343) molecular sieves, can make the synthesis more efficient and sustainable. rsc.org The use of aqueous hydrogen peroxide as a green oxidant is another promising avenue. researchgate.net

| Synthetic Strategy | Description | Potential Application for 5-(hydroxyphenylmethyl)- Analogs |

| Transformations of 2-Oxocarboxylic Acids | Cyclocondensation of 2-oxocarboxylic acids with various aldehydes in the presence of specific catalysts. bohrium.com | Could be adapted by using phenylpyruvic acid derivatives to build the core structure. |

| Modifications of Furan (B31954) Derivatives | Starting with functionalized furans and performing transformations like oxidation or bromination followed by hydrolysis. bohrium.com | Useful for introducing substituents onto the furanone ring of the target compound. |

| Catalytic Oxidation of Furfural (B47365) | Oxidation of furfural derivatives at room temperature using catalysts like titanium silicalite-1 (TS-1). researchgate.netresearchgate.net | A potential route starting from 5-(hydroxymethyl)furfural to create the furanone core. |

| Multi-component Reactions | One-pot reactions involving multiple starting materials to rapidly build molecular complexity. researchgate.net | Can be designed to assemble diverse furanone derivatives in a single, efficient step. |

Deeper Elucidation of Biological Mechanisms and Target Validation

The broad bioactivity of the furanone class suggests multiple potential mechanisms of action. researchgate.net For 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, it is imperative to move beyond preliminary screening and deeply investigate its molecular mechanisms.

Unaddressed research avenues include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that the compound interacts with. The furanone nucleus is known to be involved in pathways like quorum sensing in bacteria and inflammatory signaling in mammalian cells. nih.govnih.gov

Pathway Analysis: Determining how the compound modulates key signaling pathways. For instance, furanone glycosides have been shown to alleviate inflammation by downregulating the MyD88/TRAF6/p38 signaling pathway. nih.gov Investigating similar effects for 5-(hydroxyphenylmethyl)-2(5H)-furanone is a logical next step.

Mechanism of Action Studies: Differentiating between potential mechanisms such as enzyme inhibition, disruption of protein-protein interactions, or interference with cellular communication systems. nih.gov Some furanone derivatives have been found to induce cell cycle arrest in cancer cells, a mechanism that warrants investigation for this compound. researchgate.net

Exploration of Synergistic Therapeutic Combinations with Existing Agents

A powerful strategy in modern therapeutics is the use of combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. The potential of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- to act synergistically with established drugs is a critical and completely unexplored area.

Future research should focus on:

Antimicrobial Synergy: Certain chiral 2(5H)-furanone sulfones have demonstrated the ability to increase the efficacy of aminoglycoside antibiotics against pathogenic bacteria like Staphylococcus aureus. nih.gov Studies should be designed to test if 5-(hydroxyphenylmethyl)-2(5H)-furanone can potentiate the activity of conventional antibiotics against bacterial biofilms.

Anticancer Combinations: Evaluating the compound's ability to enhance the cytotoxic effects of standard chemotherapeutic agents. This could involve sensitizing resistant cancer cells or inhibiting pathways that contribute to drug resistance.

Anti-inflammatory Combinations: Investigating combinations with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents to achieve greater therapeutic effect at lower doses, potentially reducing side effects.

| Potential Combination | Rationale | Example from Furanone Class |

| With Antibiotics | Overcoming bacterial resistance, particularly in biofilms. | Furanone F105 shows synergy with aminoglycosides against S. aureus. nih.gov |

| With Chemotherapy | Increasing cancer cell cytotoxicity or overcoming resistance. | Bis-2(5H)-furanone derivatives show potent activity against glioma cells. researchgate.net |

| With Antifungals | Enhancing the efficacy of standard antifungal agents. | Furanone derivatives can reduce the minimum inhibitory concentration of agents like fluconazole (B54011). nih.gov |

Advanced Preclinical Models for Efficacy and Specificity

To accurately predict the therapeutic potential and specificity of 2(5H)-Furanone, 5-(hydroxyphenylmethyl)-, researchers must move beyond simple in vitro cell cultures and utilize more sophisticated preclinical models that better mimic human physiology and disease.

Future directions should include:

3D Organoid Cultures: Using patient-derived organoids for cancer or inflammatory bowel disease to test the compound's efficacy in a more biologically relevant, three-dimensional context.

Humanized Animal Models: Employing animal models with humanized immune systems or tumors to better predict the compound's effects on human targets and its interaction with the immune system.

Disease-Specific Models: Utilizing well-established animal models relevant to the compound's identified biological activity. For example, if antimicrobial biofilm activity is confirmed, a model of an infected skin wound in rats could be employed to assess in vivo efficacy. nih.gov

Computational-Guided Discovery of Furanone-Based Therapeutic Agents

Computer-aided drug design (CADD) offers a powerful, cost-effective, and rapid approach to accelerate the discovery and optimization of new therapeutic agents. frontiersin.org Applying these methods to the 2(5H)-Furanone, 5-(hydroxyphenylmethyl)- scaffold is a vital future step.

Key computational strategies to be employed:

Structure-Based Virtual Screening: Using the three-dimensional structure of identified biological targets to screen large virtual libraries of furanone derivatives to find compounds with high binding affinity.

Pharmacophore Modeling: Building computational models based on the known structural features required for biological activity and using these models to design novel, more potent furanone analogs.

Metabolism and Toxicity Prediction: Employing in silico tools to predict how the compound and its derivatives might be metabolized in the body. Models can predict whether structural alerts, such as the furan ring itself, are likely to be bioactivated into reactive metabolites, which is a key consideration for drug safety. nih.gov

| Computational Tool/Method | Application in Furanone Drug Discovery |

| 3D-QSAR Modeling | To understand the relationship between the 3D structure of furanone derivatives and their biological activity. frontiersin.org |

| Virtual Screening | To identify new furanone-based hits from large compound databases that could inhibit a specific biological target. frontiersin.org |

| Metabolism Prediction (e.g., XenoSite) | To predict whether a specific furanone derivative is likely to be bioactivated by metabolic processes like epoxidation, which can lead to toxicity. nih.gov |

| Molecular Docking | To visualize and predict the binding mode and affinity of furanone compounds to their protein targets. |

Q & A

Q. What are the common synthetic routes for 2(5H)-Furanone derivatives, including 5-(hydroxyphenylmethyl) analogs?

Methodological Answer: Synthesis typically involves functionalization at the C5 position of the furanone core. Key approaches include:

- Ring-Opening/Functionalization : Reacting 5-hydroxy-2(5H)-furanone with hydroxyphenylmethyl groups via nucleophilic substitution or coupling reactions under basic conditions (e.g., KCO/DMF) .

- Triazole Hybridization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce bis-1,2,3-triazole moieties, enhancing structural diversity and bioactivity. Yields range from 65–92% depending on substituents .

- Stereoselective Synthesis : Chiral auxiliaries (e.g., l-menthol or l-borneol) are used to control stereochemistry at C5, followed by oxidation to sulfones for stability .

Q. How are 2(5H)-Furanone derivatives characterized structurally?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the C5 hydroxyphenylmethyl group shows distinct deshielding (δ 4.5–5.5 ppm for protons, δ 70–80 ppm for carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, particularly for derivatives with complex substituents (e.g., triazoles) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry in chiral derivatives, such as those with menthyl or bornyl groups .

Q. What biological activities have been reported for 2(5H)-Furanone derivatives?

Methodological Answer:

- Antimicrobial Activity : Derivatives with sulfur-containing groups (e.g., thioethers) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

- Antioxidant Properties : Hydroxyphenylmethyl-substituted analogs exhibit radical scavenging activity (IC: 10–50 µM in DPPH assays), linked to electron-donating substituents .

- Anti-inflammatory Effects : Triazole hybrids inhibit COX-2 (IC: 0.5–5 µM), with selectivity ratios >100 over COX-1 .

Advanced Research Questions

Q. How to design experiments to optimize the synthesis of 5-(hydroxyphenylmethyl)-2(5H)-Furanone derivatives with high stereochemical purity?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-menthol to induce asymmetry at C5. Post-synthesis, remove auxiliaries via hydrolysis (e.g., HSO/EtOH) and confirm enantiomeric excess (ee) via chiral HPLC (>90% ee achieved) .

- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) in Michael additions to control stereochemistry. Monitor reaction progress via TLC and optimize solvent polarity (e.g., THF vs. DCM) .

- Purification Strategies : Use silica gel chromatography with gradient elution (hexane/EtOAc) to separate diastereomers. Confirm purity via melting point analysis and H NMR .

Q. How to resolve contradictions in reported biological activity data for structurally similar 2(5H)-Furanone derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and test in standardized assays (e.g., MIC for antimicrobials). For example, nitro groups enhance antibacterial activity but reduce solubility .

- Meta-Analysis of Assay Conditions : Compare results across studies using identical cell lines (e.g., S. aureus ATCC 25923) and solvent controls (e.g., DMSO concentration ≤1%) to eliminate variability .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Derivatives with planar triazole moieties show stronger binding (ΔG: −8 to −10 kcal/mol) .

Q. What computational approaches are used to predict reactivity and antioxidative properties of 2(5H)-Furanone derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer capacity. For 5-phenyl derivatives, a narrow HOMO-LUMO gap (3.5–4.0 eV) correlates with high antioxidativity .

- Molecular Dynamics (MD) Simulations : Assess solvation effects on stability. Polar solvents (e.g., water) stabilize the lactone ring, while nonpolar solvents (e.g., toluene) favor ring-opening .

- Quantitative Structure-Activity Relationship (QSAR) : Use Gaussian-based descriptors (e.g., dipole moment, LogP) to model bioactivity. Hydroxyphenyl groups increase LogP (2.5–3.0), enhancing membrane permeability .

Q. How to analyze the impact of substituents on the electronic properties of 2(5H)-Furanone derivatives?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during oxidation. Hydroxyphenylmethyl derivatives generate stable phenoxyl radicals (g-factor: 2.004) .

- UV-Vis Spectroscopy : Monitor absorbance shifts (λ: 250–300 nm) to assess conjugation effects. Electron-withdrawing groups (e.g., NO) cause bathochromic shifts .

- Cyclic Voltammetry : Measure oxidation potentials (E: 0.5–1.0 V vs. Ag/AgCl). Derivatives with para-methoxy groups exhibit lower E, indicating easier electron donation .

Q. What are the challenges in quantifying 2(5H)-Furanone derivatives in complex matrices, and how are they addressed?

Methodological Answer:

- Matrix Interference : Use isotope-labeled internal standards (e.g., C-furanone) for GC-MS quantification. Calibration curves show linearity (R >0.99) in lipid-rich samples .

- Low Volatility : Derivatize with BSTFA to enhance GC detectability. For example, silylation of hydroxyl groups improves peak resolution .

- Chromatographic Optimization : Employ polar capillary columns (e.g., SOLGel-Wax) with temperature ramping (60–180°C at 4°C/min) to separate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.